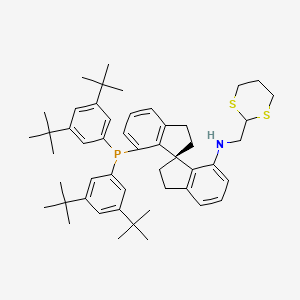

![molecular formula C18H17N3O3S B2812976 1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946257-68-7](/img/structure/B2812976.png)

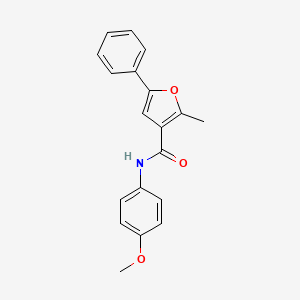

1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” would involve additional functional groups attached to this basic pyrimidine structure.Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Aplicaciones Científicas De Investigación

Photophysical Properties and pH-Sensing Applications

Compounds structurally related to "1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" have been investigated for their photophysical properties and potential as pH sensors. For example, derivatives of pyrimidine-phthalimide exhibit solid-state fluorescence and solvatochromism, characteristics beneficial for developing colorimetric pH sensors and logic gates. These properties are attributed to the donor–π–acceptor (D–π–A) configuration, enabling tunable photophysical attributes through rational molecular design (Han Yan et al., 2017).

Synthesis of Novel Derivatives

Novel derivatives based on thieno[2,3-d]pyrimidin-2,4-dione have been synthesized, showcasing applications in drug discovery. For instance, new compounds have demonstrated significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents. This synthesis approach emphasizes the versatility of the thieno[2,3-d]pyrimidin-2,4-dione scaffold in medicinal chemistry (N. Santagati et al., 1995).

Catalytic Applications

Research has explored the use of thieno[2,3-d]pyrimidine-2,4-dione derivatives as catalysts in organic synthesis. A study demonstrated their role in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones, highlighting the environmental benefits and efficiency of using water as a reaction medium. This approach underscores the compound's utility in green chemistry and its potential for facilitating diverse organic reactions (Sanny Verma et al., 2012).

Multicomponent Synthesis

The compound and its derivatives are key intermediates in multicomponent reactions for synthesizing complex molecules. For example, they have been used to efficiently synthesize pyridine-pyrimidines and their bis-derivatives, highlighting their significance in constructing molecular complexity with potential applications in drug development and materials science (Fahime Rahmani et al., 2018).

Direcciones Futuras

Future research in the field of pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

1,3-dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-10-8-11-6-4-5-7-13(11)21(10)16(23)14-9-12-15(22)19(2)18(24)20(3)17(12)25-14/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIBCZTVUJRNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)

![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)

![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)

![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)